2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a 4-chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The specific synthetic route may vary, but a common method involves the following steps:
Preparation of 4-chlorophenyl azide: This can be synthesized from 4-chloroaniline through diazotization followed by azidation.
Cycloaddition Reaction: The 4-chlorophenyl azide is reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.
Carboxylation: The resulting triazole compound is then carboxylated to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition reaction and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives.
Oxidation Reactions: The triazole ring can undergo oxidation under certain conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products will vary depending on the nucleophile used, such as 4-aminophenyl derivatives.
Reduction: Reduction of the carboxylic acid group yields alcohol derivatives.
Oxidation: Oxidation can lead to the formation of various oxidized triazole derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby interfering with biological pathways. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid
- 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
- 2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets compared to its bromine, fluorine, or methyl-substituted analogs.
Properties
IUPAC Name |
2-(4-chlorophenyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-6-1-3-7(4-2-6)13-11-5-8(12-13)9(14)15/h1-5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQMLMMVRAJADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=CC(=N2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89522-59-8 |
Source
|
Record name | 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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